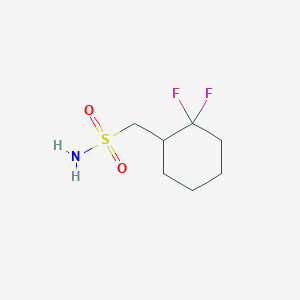

(2,2-Difluorocyclohexyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

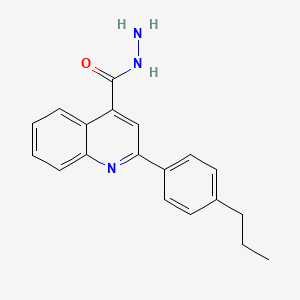

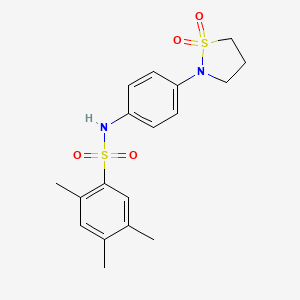

“(2,2-Difluorocyclohexyl)methanesulfonamide” is a chemical compound with the CAS Number: 1866625-97-9 . Its molecular formula is C7H13F2NO2S and it has a molecular weight of 213.25 . It is typically stored at room temperature .

Physical and Chemical Properties This compound is a powder in its physical form . Unfortunately, detailed physical and chemical properties such as boiling point, melting point, solubility, and others are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

- Conformational Analysis and Reactivity : The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed insights into its conformation and self-association in solution, demonstrating the potential of such compounds in understanding molecular interactions and designing reactive species for organic synthesis (Sterkhova, Moskalik, & Shainyan, 2014).

- Chemoselective N-Acylation : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents highlights the utility of methanesulfonamide derivatives in facilitating specific chemical transformations, which could be relevant for the manipulation of (2,2-Difluorocyclohexyl)methanesulfonamide (Kondo et al., 2000).

Environmental Science and Electrochemistry

- Electrochemical Applications : Methanesulfonic acid derivatives, including those structurally related to this compound, have been explored for their electrochemical applications. For instance, methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) demonstrated improved interfacial stability in LiMn2O4 cathode lithium-ion batteries, suggesting potential for enhancing battery technologies (Huang et al., 2018).

- Environmental Benefits : The environmental benefits of methanesulfonic acid and derivatives, including potential uses in "greener" chemical processes and as components in eco-friendly electrochemical systems, have been documented, pointing towards the environmentally favorable characteristics of such compounds (Gernon, Wu, Buszta, & Janney, 1999).

Microbial Metabolism

- Biodegradation : The microbial metabolism of methanesulfonic acid, a compound related to this compound, has been studied, revealing its role in the biogeochemical cycling of sulfur and its utilization by diverse aerobic bacteria. This highlights the ecological and biochemical significance of methanesulfonamide derivatives in nature (Kelly & Murrell, 1999).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

Eigenschaften

IUPAC Name |

(2,2-difluorocyclohexyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S/c8-7(9)4-2-1-3-6(7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWZRXKLVNSPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(aminomethyl)-2-methoxyphenoxy]-N-ethylacetamide](/img/structure/B2828051.png)

![N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2828053.png)

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828054.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2828057.png)

![4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2828059.png)

![ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2828060.png)

![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828062.png)

![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)